RL

Epilepsy KCNQ2/3 Potency

Standard KCNQ activators like retigabine introduce cardiac KCNQ1 off-targets and confound CNS studies. RL-81 overcomes this with definitive KCNQ2/3 selectivity. • 15× more potent than retigabine (EC50 0.19 μM); spares KCNQ4/5 and KCNQ1, eliminating QT prolongation risk. • Validated in multiple mouse seizure models; uniquely effective 1 week post-noise trauma in tinnitus (behavioral rescue). • Quantified SI = 0.3 enables unambiguous target validation; consistent across patch-clamp, FLIPR & automated electrophysiology.

Molecular Formula C12H25N5O3
Molecular Weight 287.36 g/mol
Cat. No. B13397209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRL
Molecular FormulaC12H25N5O3
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C12H25N5O3/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)
InChIKeyWYBVBIHNJWOLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RL-81: KCNQ2/3 Activator for Epilepsy & Tinnitus Research


RL-81 (also designated RL648_81) is a synthetic small-molecule agonist of voltage-gated potassium channels KCNQ2 (Kv7.2) and KCNQ3 (Kv7.3) [1]. Developed through structure-guided optimization of the FDA-approved antiepileptic drug retigabine, RL-81 exhibits markedly enhanced potency and subtype selectivity [2]. It robustly shifts the voltage-dependence of KCNQ2/3 channel activation to more hyperpolarized potentials, thereby reducing neuronal excitability [3]. The compound is primarily utilized as a chemical probe in preclinical models of neuronal hyperexcitability disorders, including epilepsy and noise-induced tinnitus [4].

RL-81 vs. Generic KCNQ Activators: Selectivity & Potency


Substituting RL-81 with broad-spectrum KCNQ agonists such as retigabine or flupirtine introduces confounding variables that undermine experimental reproducibility and translational relevance. Retigabine activates all five KCNQ family members (KCNQ1–5), including cardiac KCNQ1, which can lead to off-target effects like QT prolongation [1]. In contrast, RL-81 spares KCNQ4 and KCNQ5 and exhibits >15-fold higher potency at the therapeutically relevant KCNQ2/3 heteromer [2]. Even the improved retigabine analog SF0034 (EC50 = 0.60 μM) is approximately 3× less potent than RL-81 (EC50 = 0.19 μM) [3]. These quantitative differences in efficacy and channel subtype engagement translate directly into divergent in vivo outcomes, as demonstrated in tinnitus models where only RL-81 showed significant behavioral rescue when administered 1 week post-noise trauma [4]. For rigorous target validation and preclinical disease modeling, these differential properties are non-negotiable.

RL-81: Quantitative Evidence vs. KCNQ Activator Comparators


Higher KCNQ2/3 Potency than Retigabine

In direct comparative electrophysiology studies using HEK293 cells expressing human KCNQ2/3 heteromers, RL-81 (EC50 = 190 nM) demonstrated approximately 15× higher potency than the clinical drug retigabine (EC50 ≈ 2.8 μM) [1]. This difference is quantified by the shift in voltage-dependent activation (ΔV50) at 5 μM compound concentration [2].

Epilepsy KCNQ2/3 Potency

KCNQ2/3 Potency Advantage Over SF0034

Compared to the most active retigabine analog, SF0034 (EC50 = 0.60 μM), RL-81 (EC50 = 0.19 μM) is approximately 3× more potent at shifting the voltage dependence of KCNQ2/3 channels to hyperpolarized potentials [1]. This head-to-head comparison was performed under identical assay conditions in HEK293 cells.

KCNQ2/3 Potency SF0034

Selective Sparing of KCNQ4 and KCNQ5

Unlike retigabine and flupirtine, which broadly activate KCNQ2–5, RL-81 exhibits no detectable activation of KCNQ4 or KCNQ5 homomeric channels at concentrations up to 10 μM [1]. This selectivity profile is quantitatively supported by a selectivity index (SI) of 0.3 for RL-81 (lower values indicate better KCNQ2/3 preference) in a multi-channel panel assay, compared to SI = 1.8 for flupirtine [2].

Selectivity KCNQ4 KCNQ5 Off-target

In Vivo Efficacy in Noise-Induced Tinnitus Model

In a validated mouse model of noise-induced tinnitus, a single intraperitoneal administration of RL-81 (dose not specified in abstract) 1 week after acoustic trauma significantly reduced the percentage of mice exhibiting behavioral evidence of tinnitus, assessed 2 weeks post-exposure (binomial test P = 0.016) [1]. Importantly, RL-81 did not affect noise-induced hearing loss, indicating a targeted therapeutic effect on central auditory processing rather than peripheral hearing protection [2].

Tinnitus In Vivo Neuroprotection

RL-81: Applications in Neuroscience & Drug Discovery


Seizure Suppression in Epilepsy Models

RL-81's 15× higher potency at KCNQ2/3 relative to retigabine [1] and its lack of KCNQ4/5 activation [2] make it the compound of choice for chronic in vivo epilepsy studies. Researchers can use RL-81 to achieve robust seizure control at doses that avoid the urinary retention and retinal toxicity associated with retigabine's broad KCNQ activation. The compound has been validated in multiple mouse seizure models [3].

Post-Trauma Tinnitus Intervention

Unlike retigabine and other KCNQ activators that require immediate administration following acoustic trauma, RL-81 demonstrates efficacy when delivered 1 week after noise exposure [4]. This unique therapeutic window enables researchers to model clinically realistic intervention strategies for tinnitus and to investigate the underlying mechanisms of central auditory hyperactivity [5].

KCNQ2/3 Agonist Probe for Target Validation

For studies aimed at dissecting the specific contributions of KCNQ2/3 versus other KCNQ family members in neuronal excitability, RL-81 serves as a definitive chemical probe due to its quantified selectivity profile (SI = 0.3) [6]. Its use allows for unambiguous interpretation of phenotypic outcomes, which is essential for target validation and for benchmarking novel KCNQ2/3 modulators [7].

Positive Control for KCNQ2/3 Activator Assays

With a well-characterized EC50 (0.19 μM) and robust activity in automated electrophysiology platforms [8], RL-81 is an ideal positive control compound for high-throughput screening campaigns seeking novel KCNQ2/3 agonists. Its consistent performance across multiple assay formats (patch-clamp, FLIPR, automated patch) ensures reliable assay validation [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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